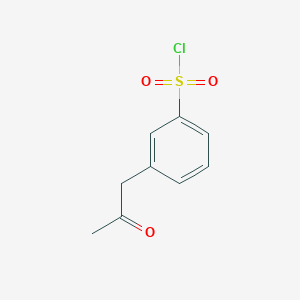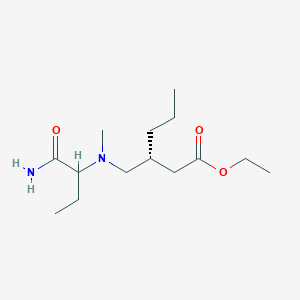
(R)-1-Oxo-1-(2-oxooxazolidin-3-yl)propan-2-yl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Oxo-1-(2-oxooxazolidin-3-yl)propan-2-yl 4-methylbenzenesulfonate is a compound that belongs to the class of oxazolidinones Oxazolidinones are known for their diverse biological activities and are often used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Oxo-1-(2-oxooxazolidin-3-yl)propan-2-yl 4-methylbenzenesulfonate typically involves the reaction of an oxazolidinone derivative with a sulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with the sulfonyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Oxo-1-(2-oxooxazolidin-3-yl)propan-2-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-Oxo-1-(2-oxooxazolidin-3-yl)propan-2-yl 4-methylbenzenesulfonate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, oxazolidinone derivatives, including this compound, are explored for their antimicrobial properties. They have shown promise in the treatment of bacterial infections, particularly those resistant to other antibiotics.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique reactivity and stability make it suitable for various applications, including catalysis and material science.
Mécanisme D'action
The mechanism of action of ®-1-Oxo-1-(2-oxooxazolidin-3-yl)propan-2-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. In biological systems, it may inhibit the function of certain enzymes or proteins, leading to its bioactive effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolidinone Derivatives: Compounds such as linezolid and tedizolid are well-known oxazolidinone derivatives with antimicrobial properties.
Sulfonate Esters: Similar compounds include various sulfonate esters used in organic synthesis and industrial applications.
Uniqueness
What sets ®-1-Oxo-1-(2-oxooxazolidin-3-yl)propan-2-yl 4-methylbenzenesulfonate apart is its specific structure, which combines the oxazolidinone core with a sulfonate ester group
Propriétés
Formule moléculaire |
C13H15NO6S |
|---|---|
Poids moléculaire |
313.33 g/mol |
Nom IUPAC |
[(2R)-1-oxo-1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H15NO6S/c1-9-3-5-11(6-4-9)21(17,18)20-10(2)12(15)14-7-8-19-13(14)16/h3-6,10H,7-8H2,1-2H3/t10-/m1/s1 |
Clé InChI |
OSEFBWKXIBZBQU-SNVBAGLBSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H](C)C(=O)N2CCOC2=O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(=O)N2CCOC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde](/img/structure/B12948714.png)

![[1-(cyclopentylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12948722.png)

![1-(4-Hydroxybenzo[b]thiophen-7-yl)ethan-1-one](/img/structure/B12948733.png)


![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-, ethyl ester](/img/structure/B12948754.png)






